molecular formula C16H15BrN2O6 B11106051 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11106051
M. Wt: 411.20 g/mol
InChI Key: CZYIMHIUIDKNHL-CNHKJKLMSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromo-substituted phenoxy group, a methoxy group, and a hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide involves several steps. One common method includes the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 2,3,4-trihydroxybenzaldehyde under acidic conditions to yield the target compound .

Chemical Reactions Analysis

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Preliminary studies suggest its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its phenolic groups can participate in hydrogen bonding and π-π interactions, affecting various biological pathways .

Comparison with Similar Compounds

Compared to similar compounds like 2-(4-bromo-2-methoxyphenoxy)acetohydrazide and 2-(4-bromo-2-methylphenoxy)acetohydrazide, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide stands out due to its additional trihydroxyphenyl group. This structural feature enhances its ability to form hydrogen bonds and interact with biological targets, making it more versatile in scientific research .

Similar Compounds

Properties

Molecular Formula

C16H15BrN2O6

Molecular Weight

411.20 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15BrN2O6/c1-24-13-6-10(17)3-5-12(13)25-8-14(21)19-18-7-9-2-4-11(20)16(23)15(9)22/h2-7,20,22-23H,8H2,1H3,(H,19,21)/b18-7+

InChI Key

CZYIMHIUIDKNHL-CNHKJKLMSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=C(C=C2)O)O)O

Origin of Product

United States

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